4-Methylthio-3-(trifluoromethyl)aniline
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Overview
Description
4-Methylthio-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3NS It is characterized by the presence of a trifluoromethyl group and a methylthio group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthio-3-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and the methylthio group onto the aniline ring. One common method is through the use of trifluoromethylation reagents and methylthiolation reagents under controlled conditions. For example, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, while the methylthio group can be introduced using methylthiolating agents like methylthiol chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-Methylthio-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Methylthio-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylthio-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The methylthio group can participate in various chemical reactions, potentially modifying the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylthio-3-(trifluoromethyl)phenol
- 4-Methylthio-3-(trifluoromethyl)benzoic acid
- 4-Methylthio-3-(trifluoromethyl)benzaldehyde
Uniqueness
4-Methylthio-3-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl and methylthio groups on the aniline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research applications.
Properties
IUPAC Name |
4-methylsulfanyl-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBRGNWOSWJCGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619818 |
Source
|
Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63094-56-4 |
Source
|
Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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